1-(Cyclohexylamino)-2-methylpropan-2-ol
Overview
Description
1-(Cyclohexylamino)-2-methylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a cyclohexylamine group attached to a 2-methylpropan-2-ol backbone
Mechanism of Action
Target of Action
The primary target of 1-(Cyclohexylamino)-2-methylpropan-2-ol, also known as Hexylcaine, is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle. Hexylcaine also inhibits the sodium channel protein type 10 subunit alpha .
Mode of Action
Hexylcaine acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Biochemical Pathways
It is known that local anesthetics like hexylcaine produce a transient block of nerve conduction by interfering with sodium channels . This effect of the anesthetic interferes with the development of an action potential across the nerve .
Pharmacokinetics
Hexylcaine is hydrolyzed by plasma esterases to benzoic acid and other derivatives . The half-life of Hexylcaine is less than 10 minutes . It is soluble in water to the extent of about 12% w/w . A 1% solution is stable to boiling and autoclaving for sterilization purposes .
Result of Action
The molecular and cellular effects of Hexylcaine’s action result in a transient block of nerve conduction, thereby producing a local anesthetic effect . Symptoms of anesthetic overdose include headache, tinnitus, circumoral and tongue paresthesias, restlessness, talkativeness, facial twitching, convulsions, respiratory arrest, and cardiac depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
1-(Cyclohexylamino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Comparison with Similar Compounds
Cyclohexylamine: A related compound with similar structural features but lacking the hydroxyl group.
2-(Cyclohexylamino)ethanol: Another amino alcohol with a different carbon backbone.
3-(Cyclohexylamino)-1-propanol: A compound with a longer carbon chain.
Uniqueness: 1-(Cyclohexylamino)-2-methylpropan-2-ol is unique due to its specific combination of a cyclohexylamine group and a tertiary alcohol. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-(cyclohexylamino)-2-methylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQTUNOWAHMDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996735 | |
Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7527-65-3 | |
Record name | NSC128247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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